

Antifeedant activity assessment of Azadirachtin B in laboratory studies

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Compound of Interest		
Compound Name:	Azadirachtin B	
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Application Notes & Protocols: Antifeedant Activity of Azadirachtin B

Introduction

Azadirachtin, a complex tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica), is one of the most potent natural insect antifeedants and growth regulators discovered.[1][2] While Azadirachtin A is the most abundant and studied analogue, Azadirachtin B, a closely related stereoisomer, also exhibits significant biological activity. These compounds disrupt feeding and growth in hundreds of insect species, making them valuable tools for integrated pest management (IPM) and for studying insect physiology and neurobiology.[1][2][3] This document provides detailed protocols for assessing the antifeedant activity of Azadirachtin B in a laboratory setting, summarizes key quantitative data, and illustrates the underlying mechanisms of action.

Mechanism of Antifeedant Action

Azadirachtin's antifeedant effect is multifaceted, operating through both primary and secondary mechanisms.

 Primary Antifeedancy (Chemoreception): Azadirachtin directly stimulates specialized gustatory neurons (deterrent cells) in the insect's mouthparts and other chemoreceptors.[4]
 [5] This interaction creates a strong aversive signal that inhibits the initiation of feeding.



Simultaneously, it can block the function of sugar-sensitive cells, making the food source seem unpalatable and nutritionally poor to the insect.[6]

- Secondary Antifeedancy (Post-Ingestive Effects): If ingested, Azadirachtin exerts toxic effects
 on the gut. It can inhibit the production of digestive enzymes, interfere with gut peristalsis,
 and damage midgut epithelial cells, leading to poor nutrient absorption and a negative
 feedback loop that suppresses further feeding.[4][7][8]
- Neuroendocrine Disruption: Beyond direct feeding deterrence, Azadirachtin acts as a potent insect growth regulator (IGR). It interferes with the neuroendocrine system by inhibiting the synthesis and release of crucial developmental hormones like ecdysteroids (molting hormone) and juvenile hormone.[3][4][9][10] This disruption leads to molting defects, growth inhibition, and reduced fecundity, contributing to its overall efficacy.[4]

Quantitative Data Summary

The following tables summarize the antifeedant efficacy of Azadirachtin against various insect pests from laboratory studies. It is important to note that many studies use neem extracts containing a mixture of limonoids, or focus on Azadirachtin A. The data presented is indicative of the potency of the azadirachtin class of molecules.

Table 1: Antifeedant Activity of Azadirachtin Against Lepidopteran Pests



Insect Species	Larval Instar	Assay Type	Concentr ation (ppm)	Antifeeda nt Activity (%)	Exposure Time	Referenc e
Papilio demoleus	4th	No- Choice Leaf Disc	200	86.28	24 hrs	[1]
Papilio demoleus	4th	No-Choice Leaf Disc	200	70.43	48 hrs	[1]
Papilio demoleus	4th	No-Choice Leaf Disc	150	Moderate Activity	24 / 48 hrs	[1]
Plutella xylostella	3rd	Choice / No-Choice	1.0% (formulatio n)	95.0	Not Specified	[11]
Plutella xylostella	4th	Choice / No-Choice	0.6% (formulatio n)	85.0	Not Specified	[11]

| Spodoptera frugiperda | 3rd | Not Specified | 1% (NSKE*) | 60.95 - 75.17 | 24 - 72 hrs |[11] |

*NSKE: Neem Seed Kernel Extract; concentration of pure Azadirachtin may be lower.

Table 2: Lethal and Sub-lethal Concentrations of Azadirachtin

Insect Species	Larval Instar	Metric	Value (µg/ml)	Exposure Time	Assay Type	Referenc e
Plutella xylostella	3rd	LC50	0.66 -> 0.37	24 -> 72 hrs	Choice Test	[11]
Plutella xylostella	4th	LC50	0.55 -> 0.34	24 -> 72 hrs	Choice Test	[11]
Plutella xylostella	3rd	LC50	0.63 -> 0.29	24 -> 72 hrs	No-Choice Test	[11]



| Plutella xylostella | 4th | LC50 | 0.52 -> 0.31 | 24 -> 72 hrs | No-Choice Test |[11] |

Experimental Protocols Protocol 1: No-Choice Leaf Disc Antifeedant Assay

This protocol determines the intrinsic feeding deterrence of **Azadirachtin B** when the insect has no alternative food source.

Materials:

- Azadirachtin B standard
- Acetone or Ethanol (for stock solution)
- Distilled water with a non-ionic surfactant (e.g., Triton X-100, 0.05%)
- Fresh, healthy leaves from the host plant of the test insect
- · Cork borer or circular punch
- Petri dishes (9 cm diameter)
- Filter paper
- Forceps and fine paintbrushes
- Test insects (e.g., 3rd or 4th instar larvae), starved for 2-4 hours
- Leaf area meter or scanner with image analysis software (e.g., ImageJ)

Procedure:

Solution Preparation: Prepare a stock solution of Azadirachtin B (e.g., 1000 ppm) in a suitable organic solvent. From this stock, prepare serial dilutions (e.g., 200, 150, 100, 50 ppm) using distilled water containing the surfactant. The control solution should contain the same concentration of solvent and surfactant as the highest treatment concentration.



- Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh host plant leaves.
 Avoid major veins.
- Treatment Application: Dip each leaf disc into a treatment solution (or control) for 10-15 seconds with gentle agitation.
- Drying: Place the treated discs on a wire rack and allow them to air-dry completely in a fume hood.
- Assay Setup: Place a moist filter paper at the bottom of each Petri dish to maintain humidity.
 [1] Place one treated leaf disc in the center of each dish.
- Insect Introduction: Introduce one pre-starved larva into each Petri dish.
- Incubation: Seal the Petri dishes with parafilm (with small perforations for air) and place them in a controlled environment chamber (e.g., $27 \pm 2^{\circ}$ C, $70 \pm 5\%$ RH).
- Data Collection: After 24 and 48 hours, remove the leaf discs. Measure the area consumed using a leaf area meter or by scanning the discs and analyzing the images.
- Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C T) / (C + T)] * 100 Where C = Area consumed in the control group and T = Area consumed in the treated group.

Protocol 2: Dual-Choice (Preference) Antifeedant Assay

This protocol assesses if insects will avoid feeding on treated surfaces when an untreated food source is available.

Procedure:

- Solution & Leaf Preparation: Prepare solutions as described in Protocol 1. Instead of full discs, cut leaves into two equal halves.[9]
- Treatment Application: For each replicate, dip one leaf half into the **Azadirachtin B** test solution and the other half into the control solution.[9]



- Assay Setup: After air-drying, place the two halves (treated and control) opposite each other
 on a moist filter paper in a Petri dish.
- Insect Introduction: Release 5-10 pre-starved larvae in the center of the Petri dish, equidistant from the two leaf halves.[9]
- Incubation & Data Collection: Incubate as described previously. After 24 hours, measure the area consumed for both the treated and control leaf portions.[9]
- Calculation: Calculate the Percent Antifeedant Activity using the formula: Antifeedant Activity
 (%) = [1 (T / C)] * 100[9] Where T = Area consumed on the treated leaf portion and C = Area consumed on the control leaf portion.

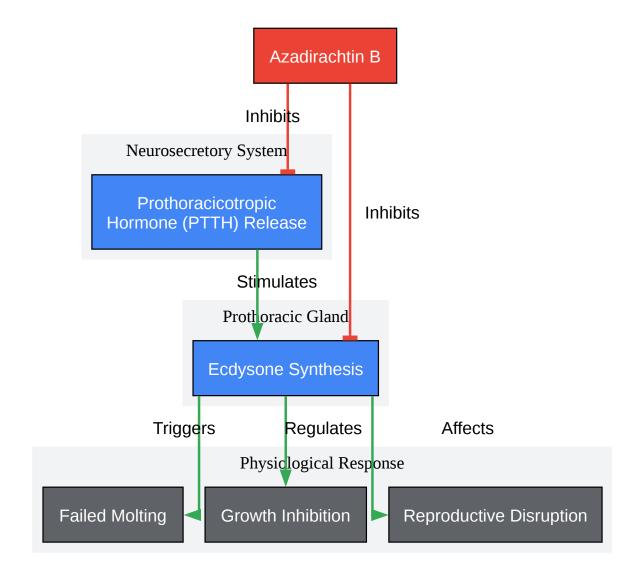
Visualizations: Workflows and Signaling Pathways



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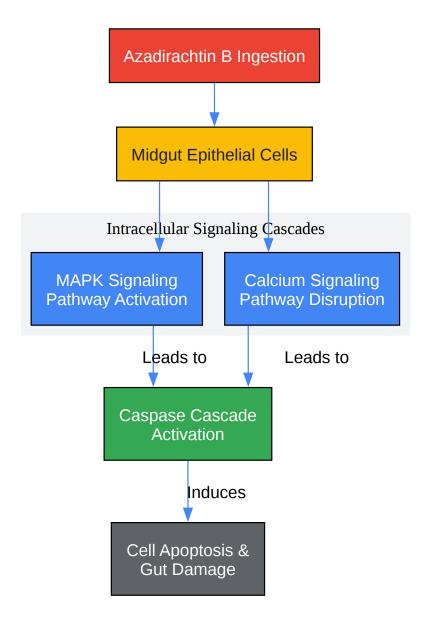
Caption: Workflow for a typical laboratory antifeedant bioassay.



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Caption: Disruption of the Ecdysone signaling pathway by Azadirachtin B.





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Caption: Proposed induction of midgut cell apoptosis by Azadirachtin B.

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